molecular formula C22H16FN3O B11149397 2-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide

2-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide

Cat. No.: B11149397
M. Wt: 357.4 g/mol
InChI Key: QYULTPBAKMSLKX-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.

    Introduction of the Fluorophenyl Group: This step might involve a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is introduced.

    Formation of the Carboxamide Group: This can be done by reacting the quinoline derivative with a suitable amine, such as pyridin-4-ylmethylamine, under amide bond-forming conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinoline N-oxides.

    Reduction: Reduction reactions might target the carboxamide group, converting it to an amine.

    Substitution: The fluorophenyl group can participate in various substitution reactions, such as halogen exchange or nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Conditions might include the use of strong bases or nucleophiles.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a lead compound in drug discovery and development.

    Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide would depend on its specific biological target. Generally, quinoline derivatives can interact with various molecular targets, such as enzymes or receptors, affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    2-(4-fluorophenyl)quinoline-4-carboxamide: Lacks the pyridin-4-ylmethyl group.

    N-(pyridin-4-ylmethyl)quinoline-4-carboxamide: Lacks the fluorophenyl group.

    2-phenylquinoline-4-carboxamide: Lacks both the fluorine and pyridin-4-ylmethyl groups.

Uniqueness

2-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide is unique due to the presence of both the fluorophenyl and pyridin-4-ylmethyl groups, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C22H16FN3O

Molecular Weight

357.4 g/mol

IUPAC Name

2-(4-fluorophenyl)-N-(pyridin-4-ylmethyl)quinoline-4-carboxamide

InChI

InChI=1S/C22H16FN3O/c23-17-7-5-16(6-8-17)21-13-19(18-3-1-2-4-20(18)26-21)22(27)25-14-15-9-11-24-12-10-15/h1-13H,14H2,(H,25,27)

InChI Key

QYULTPBAKMSLKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)NCC4=CC=NC=C4

Origin of Product

United States

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